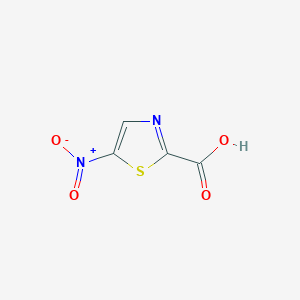

5-Nitrothiazole-2-carboxylic acid

Description

Historical Trajectory and Evolution of Nitrothiazole Chemistry

The study of nitrothiazoles is a branch of the broader field of nitro-heterocyclic chemistry. The historical development can be traced back to early investigations into substituted thiazoles for various applications, including pharmaceuticals. A pivotal compound in this history is 2-Amino-5-nitrothiazole (B118965), which has been used as a veterinary antiprotozoal agent since the mid-20th century. drugfuture.comnih.govmdpi.com Patents for its preparation were filed as early as 1951. drugfuture.com

Early production methods for 2-Amino-5-nitrothiazole often involved the nitration of 2-acetylaminothiazole followed by hydrolysis. chemicalbook.com A subsequent, more direct method involved the nitration of 2-aminothiazole itself, a process that required careful handling due to its potentially hazardous nature. chemicalbook.comgoogle.com These early synthetic challenges and the recognized biological activity of compounds like 2-Amino-5-nitrothiazole spurred further research into the chemistry of the nitrothiazole ring, leading to the development of safer and more efficient synthetic routes and the exploration of a wider range of derivatives. This evolution laid the groundwork for synthesizing and investigating more complex structures, including 5-Nitrothiazole-2-carboxylic acid and its subsequent products.

Fundamental Importance of the Nitrothiazole Scaffold in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are cornerstones of medicinal chemistry due to their diverse pharmacological properties. openmedicinalchemistryjournal.comnih.gov The thiazole (B1198619) ring is considered a "privileged scaffold" because it is a core component of many biologically active compounds, including the essential nutrient thiamine (B1217682) (vitamin B1). nih.gov

The introduction of a nitro group to the thiazole ring, creating the nitrothiazole scaffold, profoundly influences its chemical and biological properties. The nitro group is strongly electron-withdrawing, which can enhance the molecule's ability to participate in specific biological interactions. nih.gov This feature is critical for the mechanism of action of many nitro-heterocyclic drugs, which can be reductively activated in the low-oxygen environments characteristic of anaerobic bacteria, certain parasites, and hypoxic tumor cells. wikipedia.orgnih.gov

The 5-nitrothiazole (B1205993) moiety, in particular, is a key component of several established and investigational drugs. uaeu.ac.aenih.govnih.gov Its structural and electronic properties make it a valuable building block for designing new therapeutic agents, particularly antimicrobials and antiparasitics. nih.govnih.gov The ability of the nitrothiazole scaffold to be chemically modified at various positions allows for the fine-tuning of properties such as solubility, stability, and target specificity, making it a versatile tool in modern drug discovery. nih.govmdpi.com

Overview of Key Academic Research Domains Pertaining to this compound

Academic research pertaining to this compound is predominantly concentrated in the field of medicinal chemistry, where it serves as a key synthetic intermediate for creating novel compounds with potential therapeutic value.

One of the primary research applications is its use as a precursor for a variety of derivatives, including amides, esters, and other compounds where the carboxylic acid group is modified. nih.govacs.org A notable study from 1969 detailed the synthesis of derivatives from this compound and the related 5-nitrothiazole-2-carboxaldehyde. nih.govacs.org The goal was to combine the known antiparasitic properties of the nitrothiazole nucleus with side-chain structures found in other successful antiprotozoal drugs. acs.org This work demonstrated the compound's role as a foundational molecule for exploring new chemotherapeutic structures.

More recent research continues to leverage the 5-nitrothiazole scaffold for developing new agents. For instance, hybrid molecules containing the 5-nitrothiazole moiety have been synthesized and tested for their antiparasitic activities, showing remarkable efficacy against Giardia and Trichomonas species. uaeu.ac.ae Although these studies may not start directly from this compound, they underscore the continued interest in the 5-nitrothiazole core structure, for which the carboxylic acid derivative is a key synthetic precursor. The acid allows for the straightforward formation of amide bonds, a common linkage in many biologically active molecules, including analogues of the broad-spectrum antiparasitic drug Nitazoxanide (B1678950). nih.govnih.gov

Furthermore, derivatives of the closely related 2-aminothiazole-5-carboxylic acid have been investigated as potential anti-cancer agents, highlighting the versatility of the substituted thiazole-carboxylic acid framework in diverse therapeutic areas beyond infectious diseases. nih.govmdpi.com This suggests that this compound could also be a valuable starting point for research in oncology.

Data Tables

Table 1: Physicochemical Properties of Key Nitrothiazole Precursor This table outlines the experimental and computed properties of 2-Amino-5-nitrothiazole, a fundamental precursor in nitrothiazole chemistry.

| Property | Value | Source |

| Chemical Formula | C₃H₃N₃O₂S | drugfuture.com |

| Molecular Weight | 145.14 g/mol | drugfuture.comnih.gov |

| Appearance | Greenish-yellow to orange-yellow fluffy powder | drugfuture.com |

| Melting Point | 195-200 °C (decomposes) | chemicalbook.com |

| Water Solubility | Very sparingly soluble (<0.1 g/100 mL at 20 °C) | drugfuture.comchemicalbook.com |

| Solubility in Ethanol | 1 g in 150 g of 95% alcohol | drugfuture.com |

| Stability | Stable; may be light sensitive. Incompatible with strong acids and oxidizing agents. | chemicalbook.com |

Table 2: Research Applications of Nitrothiazole Derivatives This table summarizes key research findings on derivatives originating from the 5-nitrothiazole scaffold.

| Derivative Class | Research Focus | Key Findings | Reference Compound(s) | Source(s) |

| Carboxaldehyde/Carboxylic Acid Derivatives | Antimalarial, Antibacterial, Antifungal | Synthesis of various derivatives to explore antiparasitic properties. | Derivatives of 5-nitrothiazole-2-carboxaldehyde and this compound. | nih.govacs.org |

| Amide Analogues | Antiparasitic, Antibacterial | Development of Nitazoxanide analogues with activity against various pathogens. | Analogues of 2-amino-5-nitrothiazole. | nih.govnih.gov |

| Hybrid Molecules | Antigiardial, Antitrichomonal | Synthesis of novel hybrids showing significant activity, some exceeding the reference drug metronidazole. | Hybrid compounds containing a 5-nitrothiazole moiety. | uaeu.ac.ae |

| Thiazole Carboxamides | Anticancer | Design of derivatives based on Dasatinib, showing high potency against leukemia cells. | 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4S/c7-4(8)3-5-1-2(11-3)6(9)10/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAAFBMBMBMZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Strategies of 5 Nitrothiazole 2 Carboxylic Acid

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid group of 5-nitrothiazole-2-carboxylic acid is a prime site for derivatization, enabling the creation of esters, amides, and hydrazides. These modifications can significantly impact the compound's physicochemical properties and biological activity.

Esterification Reactions and Their Applications

Esterification of this compound is a fundamental transformation that can be achieved through various methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. A notable method is the Steglich esterification, which utilizes a carbodiimide and a catalyst like 4-dimethylaminopyridine (DMAP) for mild and efficient ester formation. nih.gov This technique is particularly useful for synthesizing esters from labile reagents with multiple reactive sites. nih.gov

The resulting esters of this compound serve as important intermediates in the synthesis of other derivatives. For instance, they can be converted into amides upon treatment with ammonia. google.com This two-step process, involving esterification followed by amidation, is a common strategy for accessing carboxamide analogs. google.com

Amidation Reactions Leading to Carboxamide Analogs

The formation of an amide bond from this compound is a key strategy for generating a diverse range of biologically active compounds. nih.govnih.gov Direct amidation can be accomplished by reacting the carboxylic acid with an amine using coupling reagents. researchgate.netbohrium.com Alternatively, the carboxylic acid can be activated, for example, by converting it to an acyl chloride, which then readily reacts with an amine to form the corresponding carboxamide. mdpi.com

A library of N-(5-nitrothiazol-2-yl)-carboxamido derivatives has been synthesized by treating N-acyl benzotriazoles with 5-nitrothiazol-2-amine. bu.edu.eg This approach has yielded compounds with potential therapeutic applications. The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has also been achieved through a systematic combinatorial chemical approach. nih.gov The choice of amine component in these reactions is crucial, as it allows for the introduction of various substituents, leading to a wide range of carboxamide analogs with differing properties. nih.govnih.gov

Formation of Hydrazide and Hydrazone Derivatives

Hydrazide derivatives of this compound are synthesized by reacting the corresponding ester with hydrazine hydrate. researchgate.net These hydrazides are valuable precursors for the synthesis of hydrazones. The condensation reaction of a hydrazide with an appropriate aldehyde or ketone yields the corresponding hydrazone. researchgate.netmdpi.com

This strategy has been employed in the synthesis of new hydrazide-hydrazones derived from 5-nitrofuran-2-carboxylic acid, which have shown promising antimicrobial activity. nih.govdntb.gov.ua The hydrazide-hydrazone scaffold is a known pharmacophore present in several chemotherapeutic agents. researchgate.net

Structural Modifications on the Thiazole (B1198619) Ring System

Beyond derivatization of the carboxylic acid group, the thiazole ring itself offers opportunities for structural modification, further expanding the chemical space of accessible compounds.

Substitutions at the Nitrogen and Sulfur Heteroatoms

Modifications involving the heteroatoms of the thiazole ring can influence the electronic properties and conformation of the molecule. While direct substitution on the ring nitrogen or sulfur of this compound is less commonly reported, the principles of thiazole chemistry suggest possibilities. For instance, the nitrogen atom in the thiazole ring can potentially be alkylated. The sulfur atom can also be a site for chemical interaction, as seen in the design of p38α MAP kinase inhibitors where a nitrogen-sulfur nonbonding interaction helps to stabilize the active conformation. nih.gov

Introduction of Diverse Chemical Functionalities

Introducing various chemical groups onto the thiazole ring can significantly alter the biological activity of the resulting compounds. For example, the introduction of a 4-chloro substituent on the thiazole ring can impart both steric and electronic effects, potentially influencing the orientation of the 5-nitro group and affecting biological activity. nih.gov The synthesis of 2-amino-5-nitrothiazole (B118965) derivatives has been a focus of research, with various synthetic routes developed to access this important scaffold. google.comchemicalbook.comacs.org The amino group at the 2-position provides a handle for further functionalization, such as the formation of semicarbazones. researchgate.net The aromatic nature of the thiazole ring allows for substitution reactions, enabling the introduction of a wide range of functionalities. researchgate.net

Conjugation and Hybrid Molecule Design

The strategy of molecular hybridization involves chemically linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov This approach aims to develop new chemical entities with potentially enhanced efficacy, improved pharmacokinetic profiles, or novel mechanisms of action compared to the individual parent molecules. nih.gov In the context of 5-nitrothiazole (B1205993) derivatives, this design strategy often leverages the established biological significance of the nitrothiazole core.

A notable application of this strategy is the design and synthesis of novel nitrothiazolacetamide molecules conjugated to various thioquinazolinone derivatives. nih.gov The design rationale for these hybrids is multifaceted: the quinazolinone ring serves as a robust molecular scaffold, while the incorporated nitrothiazole pendant contributes its known anti-urease properties and enhances hydrogen bonding capabilities within enzyme active sites. nih.gov A thioacetamide linker is employed to connect these two key moieties. nih.gov The synthesis of these conjugates involves a multi-step process, beginning with the reaction of isatoic anhydride and an appropriate amine, followed by treatment with carbon disulfide. The resulting intermediate is then reacted with 2-chloro-N-(5-nitrothiazol-2-yl)acetamide to yield the final hybrid molecule. nih.gov

Another example of hybrid design stems from modifications of the well-known antiparasitic drug Nitazoxanide (B1678950), which features a 2-amino-5-nitrothiazole "head group". nih.gov Research has explored the synthesis of analogue libraries where both the thiazole "head" and the benzene ring "tail" are modified. nih.gov These components are typically joined via an amide bond, demonstrating that systematic structural modifications of different regions of a core molecule represent a viable route for creating hybrid compounds with potentially modulated biological activities. nih.gov

Table 1: Examples of Nitrothiazole-Thioquinazolinone Conjugates and Urease Inhibitory Activity

| Compound ID | Phenyl Pendant Substitution (R Group) | IC₅₀ (µM) nih.gov |

|---|---|---|

| 8a | Unsubstituted | 4.72 |

| Thiourea | Standard Inhibitor | ~23.6 |

IC₅₀ represents the half-maximal inhibitory concentration.

Chemical Approaches to Prodrug Design (focus on chemical transformation mechanisms)

Prodrug design is a chemical modification strategy used to overcome undesirable pharmaceutical or pharmacokinetic properties of a drug molecule. ijpcbs.comnih.gov A prodrug is an inactive or significantly less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmacological agent. nih.gov The carboxylic acid group of this compound is a chemically versatile functional group that serves as an excellent attachment point for creating carrier-linked prodrugs. philadelphia.edu.jo The primary goal is often to mask the polar carboxylic acid, thereby improving properties like membrane permeability. ijpsjournal.com

The activation of such prodrugs relies on predictable chemical or enzymatic cleavage of the bond linking the parent drug to the carrier moiety, or "promoiety".

Esterification for Prodrug Synthesis A common and effective approach for carboxylic acid-containing drugs is their conversion into esters. philadelphia.edu.joijpsjournal.com This transformation masks the hydrophilic carboxyl group, which can lead to increased lipophilicity.

Chemical Transformation: The carboxylic acid is reacted with an alcohol to form an ester bond.

Activation Mechanism: The release of the active this compound from its ester prodrug occurs primarily through enzymatic hydrolysis. Esterase enzymes, which are ubiquitous in the body, particularly in the plasma, liver, and other tissues, catalyze the cleavage of the ester bond, regenerating the free carboxylic acid and releasing the alcohol promoiety. ijpsjournal.com

Amide Formation for Prodrug Synthesis Another potential modification is the conversion of the carboxylic acid into an amide by reacting it with an amine.

Chemical Transformation: The carboxylic acid is coupled with an amine to form an amide linkage.

Activation Mechanism: Amide bonds are generally more stable towards hydrolysis than ester bonds. philadelphia.edu.jo However, specific amide-based prodrugs can be designed for targeted activation. For instance, converting a carboxylic acid into an N-methyl amide can render the prodrug a substrate for the enzyme fatty acid amide hydrolase (FAAH). nih.gov This enzyme could then cleave the amide bond, releasing the parent drug. This strategy can be employed to achieve more selective drug release in tissues where the specific activating enzyme is highly expressed. nih.gov

Bioisostere Masking A related strategy involves replacing the carboxylic acid with a bioisostere, such as a tetrazole, and then creating a prodrug of that isostere. nih.gov

Chemical Transformation: An acidic bioisostere (e.g., tetrazole) is transiently masked, for example, through alkylation.

Activation Mechanism: The activating transformation involves the removal of the masking group, which can occur through enzymatic or chemical means in vivo. This process unmasks the acidic bioisostere, which then mimics the function of the original carboxylic acid group. This approach has been shown to improve cellular activity by facilitating cell entry of the masked compound. nih.gov

Table 2: Prodrug Strategies for this compound

| Prodrug Strategy | Chemical Transformation | Linkage Formed | Activation Mechanism (Chemical Transformation) |

|---|---|---|---|

| Ester Prodrug | Esterification with an alcohol | Ester | Enzymatic hydrolysis by esterases ijpsjournal.com |

| Amide Prodrug | Amidation with an amine | Amide | Enzymatic hydrolysis by specific amidases (e.g., FAAH) philadelphia.edu.jonih.gov |

| Bioisostere Prodrug | Masking of a carboxylic acid isostere (e.g., tetrazole) | Varies (e.g., N-alkylation) | Enzymatic or chemical removal of the masking group nih.gov |

Mechanistic Investigations of Biological Activity of 5 Nitrothiazole Derivatives Preclinical and Molecular Focus

Biochemical Pathway Interference Mechanisms

5-Nitrothiazole (B1205993) derivatives interfere with essential biochemical pathways in pathogenic microorganisms, leading to their growth inhibition or death. These mechanisms are often multifaceted, involving the inhibition of key enzymes and the generation of cytotoxic reactive species.

Inhibition of Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR) and Related Enzymes

A primary mechanism of action for some 5-nitrothiazole derivatives, such as Nitazoxanide (B1678950) (NTZ), is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR). nih.gov PFOR is a crucial enzyme in the energy metabolism of anaerobic bacteria and protozoa, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. nih.gov

The inhibitory action of NTZ on PFOR is believed to occur through the interaction of its anionic form with the thiamine (B1217682) pyrophosphate (TPP) cofactor of the enzyme. nih.gov This interaction prevents the binding of pyruvate, thereby halting the production of acetyl-CoA and carbon dioxide, which are essential for the microorganism's energy production. nih.gov Notably, the 5-nitro group on the thiazole (B1198619) ring is essential for this activity. nih.gov Studies have shown that removal or modification of this group tends to diminish the inhibitory effect on PFOR-dependent organisms. nih.gov

The inhibition of PFOR by NTZ is a non-competitive process, and the drug is not chemically altered during the reaction. nih.gov Instead, it is protonated, and can then be re-utilized after equilibration, contributing to its potent activity. nih.gov

Role of Nitro Group Reduction and Reactive Oxygen Species Generation

While some 5-nitrothiazoles like NTZ act without metabolic reduction of their nitro group, for many other nitroheterocyclic compounds, this reduction is a key step in their mechanism of action. nih.govmdpi.com The nitro group can undergo a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and amino functional groups. nih.gov These reduction reactions are catalyzed by nitroreductases present in the target organisms. nih.gov

This reductive activation is particularly important for their activity against anaerobic bacteria and certain protozoa. mdpi.comnih.gov The low redox potential in these organisms facilitates the reduction of the nitro group, leading to the formation of highly reactive cytotoxic metabolites. mdpi.com These reactive species, including nitroso and hydroxylamine (B1172632) derivatives, can bind to and damage vital cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death. mdpi.comnih.gov

Furthermore, the reduction of the nitro group can lead to the generation of reactive oxygen species (ROS). The process can involve a one-electron transfer, creating a nitro radical anion which can then react with molecular oxygen to produce superoxide (B77818) radicals. This contributes to oxidative stress within the cell, further damaging cellular components.

Molecular and Cellular Targets of Action

The biological effects of 5-nitrothiazole derivatives are a consequence of their interaction with specific molecular and cellular targets.

For derivatives that undergo nitroreduction, the primary molecular targets are cellular macromolecules that are susceptible to damage by the resulting reactive metabolites. mdpi.com This includes:

DNA: The reactive intermediates can cause DNA strand breaks and other forms of damage, interfering with replication and transcription.

Proteins: Covalent binding of the reactive species to proteins can lead to enzyme inactivation and disruption of cellular functions.

Lipids: Damage to lipids can compromise the integrity of cell membranes.

In the case of PFOR inhibitors like NTZ, the direct molecular target is the enzyme itself, specifically its TPP cofactor. nih.gov By inhibiting PFOR, these compounds disrupt the central carbon metabolism of the pathogen. nih.gov

For certain antitubercular nitroimidazoles, a molecular target has been identified as the DprE2 subunit of decaprenylphosphoribose-2'-epimerase, an enzyme essential for the synthesis of the mycobacterial cell wall component arabinogalactan. nih.gov This suggests that related nitro-heterocyclic compounds might also target this or other enzymes involved in cell wall biosynthesis.

Structure-Activity Relationship (SAR) Studies for Elucidating Biological Potency

Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of 5-nitrothiazole derivatives influences their biological activity and in designing more potent and selective compounds.

Several key structural features have been identified as crucial for the activity of these compounds:

The 5-Nitro Group: The presence of the nitro group at the 5-position of the thiazole ring is consistently shown to be critical for the antimicrobial activity of many derivatives. nih.govnih.govmdpi.com Its removal or modification often leads to a significant reduction or loss of activity. nih.gov The electron-withdrawing nature of the nitro group is thought to be essential for both the PFOR inhibition mechanism and the reductive activation pathway.

Substituents on the Thiazole Ring: Modifications to other positions on the thiazole ring can modulate the activity. For instance, the introduction of a 4-chloro substituent on the thiazole ring of a nitazoxanide analogue resulted in a slight decrease in activity, possibly due to steric hindrance affecting the planarity of the nitro group with the ring. nih.gov

Side Chains and Amide Linkages: The nature of the substituent attached to the 2-amino group of the 5-nitrothiazole core can significantly impact potency and spectrum of activity. SAR studies on various amide analogues have shown that different acyl groups can lead to varying levels of antibacterial activity. nih.govnih.gov For example, in one study, 2-amino-5-nitrothiazole (B118965) analogues displayed better activity than the parent compound NTZ against PFOR-utilizing microorganisms. nih.gov

Table 1: Impact of Structural Modifications on the Biological Activity of 5-Nitrothiazole Derivatives

| Structural Modification | Effect on Biological Activity | Example Compound/Study | Reference |

|---|---|---|---|

| Removal/Modification of 5-nitro group | Reduced activity against PFOR organisms | Nitazoxanide (NTZ) analogues | nih.gov |

| Introduction of 4-chloro substituent | Slight reduction in activity | 4-chloro-2-amino-5-nitrothiazole analogue | nih.gov |

| Acyl group substitution at position 5 | Can result in antibacterial activity | Thiazole derivatives with acetate, anilido, or acetyl groups | nih.gov |

| Phenyl substituent at C-5 | Abolished antibacterial effect | Phenyl-substituted thiazole derivatives | nih.gov |

Mechanisms of Action against Specific Pathogenic Microorganisms

The mechanisms of action of 5-nitrothiazole derivatives can vary depending on the target microorganism.

Anaerobic Bacteria: Against anaerobic bacteria like Clostridium difficile and Helicobacter pylori, the primary mechanism for compounds like nitazoxanide is the inhibition of PFOR. nih.gov For other nitrothiazoles, reductive activation of the nitro group leading to the formation of cytotoxic radicals is the key mechanism. nih.gov

Protozoa: In protozoan parasites such as Trypanosoma cruzi and Giardia lamblia, both PFOR inhibition and nitroreductase-mediated activation are important mechanisms. nih.govnih.govnih.gov Some 5-nitrothiazole derivatives have shown potent activity against T. cruzi, although the exact mode of action for some of these compounds remains under investigation, with evidence suggesting that type I nitroreductases may not be the primary activators in all cases. nih.govqmul.ac.uk

Fungi: The antifungal activity of some 5-nitrothiazole derivatives has been reported. nih.govnih.gov The mechanism is likely related to the disruption of cellular processes through the action of the nitro group, although this is less well-characterized compared to their antibacterial and antiprotozoal activities.

Mycobacterium tuberculosis: 5-Nitrothiazole derivatives have emerged as promising agents against both replicating and non-replicating M. tuberculosis. nih.govmdpi.com The mechanism of action for some nitro-heterocyclic compounds against M. tuberculosis involves activation by a deazaflavin (F420)-dependent nitroreductase (Ddn), leading to the release of nitric oxide (NO), which has broad cytotoxic effects. nih.govresearchgate.netnih.gov This is a similar mechanism to that of the nitroimidazole drug PA-824. nih.govresearchgate.netnih.gov Additionally, some nitrothiazole derivatives like nitazoxanide have been shown to disrupt membrane potential and pH homeostasis in M. tuberculosis. mdpi.com

Investigation of Antiviral Mechanisms

While the primary focus of 5-nitrothiazole research has been on their antimicrobial properties, some studies have explored their potential as antiviral agents. nih.gov The mechanisms of antiviral action are generally less understood compared to their effects on bacteria and protozoa.

Nitazoxanide has demonstrated activity against a range of viruses, including rotavirus, influenza A/B, and hepatitis B/C. nih.gov The proposed antiviral mechanisms are diverse and may not directly involve the nitro group reduction seen in their antimicrobial action. Instead, they may interfere with viral replication at different stages, such as:

Inhibition of Viral Protein Synthesis: Some antiviral drugs work by an antisense mechanism, binding to viral mRNA and preventing its translation into proteins. youtube.com It is conceivable that 5-nitrothiazole derivatives could interfere with viral protein synthesis through various mechanisms.

Targeting Host Cell Factors: Some antiviral compounds act by modulating host cell pathways that are essential for viral replication. For example, nitazoxanide has been suggested to stimulate autophagy, a cellular process that can help clear viral infections. mdpi.com

Inhibition of Viral Enzymes: Many antiviral drugs are designed to inhibit specific viral enzymes, such as polymerases or proteases, which are crucial for the viral life cycle. youtube.com While direct inhibition of a viral enzyme by a 5-nitrothiazole has not been definitively established, it remains a possible mechanism of action.

Further research is needed to fully elucidate the antiviral mechanisms of 5-nitrothiazole derivatives and to determine their potential as broad-spectrum antiviral agents.

Molecular Insights into Antiproliferative and Antitumor Activities

The anticancer properties of 5-nitrothiazole derivatives are a subject of growing research interest, with studies pointing towards a variety of molecular mechanisms through which these compounds exert their antiproliferative and antitumor effects. The core 5-nitrothiazole scaffold serves as a versatile template for the design of agents that can interact with various biological targets, leading to the inhibition of cancer cell growth, proliferation, and migration. The specific substitutions on the thiazole ring play a crucial role in determining the potency and selectivity of these compounds.

Research has shown that derivatives of 2-amino-5-nitrothiazole can inhibit the growth and migration of cancer cells. cttjournal.com The nature of the functional groups attached to the thiazole ring dictates the extent of these activities. cttjournal.com For instance, certain modifications can lead to significant cytotoxic effects against specific cancer cell lines. cttjournal.com

One of the key mechanisms through which some thiazole derivatives exhibit their anticancer effects is through the inhibition of enzymes that are critical for cancer cell survival and proliferation. A notable example is the inhibition of Monoacylglycerol Lipase (MAGL), an enzyme involved in pro-tumorigenic lipid signaling. nih.gov Specific thiazole-5-carboxylate derivatives have been shown to be potent inhibitors of MAGL. nih.gov

Another important target for some thiazole derivatives is topoisomerase II, an enzyme essential for DNA replication and chromosome segregation. nih.gov By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptotic pathways in cancer cells. The interaction with DNA, including intercalation, is another mechanism by which certain thiazole derivatives exert their cytotoxic effects. nih.gov

Furthermore, some thiazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. For example, a novel thiazole derivative was shown to cause cell cycle arrest at the G1/S phase and promote both early and late apoptosis in breast cancer cells. mdpi.com This compound was also found to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com

The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are determined to quantify their potency. The following tables summarize the in vitro activity of selected 5-nitrothiazole derivatives against various cancer cell lines and their inhibitory effects on specific molecular targets.

Table 1: In Vitro Antiproliferative Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | Activity | Value (µM) | Reference |

| Compound 3g (NSC:788170) | EKVX (Non-Small Cell Lung Cancer) | GI50 | 0.865 | nih.gov |

| Compound 3g (NSC:788170) | MDA-MB-468 (Breast Cancer) | GI50 | 1.20 | nih.gov |

| Compound 4c (NSC:788176) | HOP-92 (Non-Small Cell Lung Cancer) | GI50 | 0.34 | nih.gov |

| Compound 4c (NSC:788176) | EKVX (Non-Small Cell Lung Cancer) | GI50 | 0.96 | nih.gov |

| Compound 4c (NSC:788176) | MDA-MB-231/ATCC (Breast Cancer) | GI50 | 1.08 | nih.gov |

| Compound 4c | MCF-7 (Breast Cancer) | IC50 | 2.57 ± 0.16 | mdpi.com |

| Compound 4c | HepG2 (Liver Cancer) | IC50 | 7.26 ± 0.44 | mdpi.com |

Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives

| Compound | Target Enzyme | Activity | Value (µM) | Reference |

| Compound 3g | Monoacylglycerol Lipase (MAGL) | IC50 | 0.037 | nih.gov |

| Compound 4c | Monoacylglycerol Lipase (MAGL) | IC50 | 0.063 | nih.gov |

| Compound 4c | VEGFR-2 | IC50 | 0.15 | mdpi.com |

Applications of 5 Nitrothiazole 2 Carboxylic Acid As a Chemical Intermediate

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the carboxylic acid group in 5-Nitrothiazole-2-carboxylic acid allows for its conversion into a range of derivatives, which are themselves important heterocyclic intermediates. A key precursor for many of these transformations is 5-nitrothiazole-2-carbonitrile, which can be readily converted to derivatives of this compound. sci-hub.se

Standard synthetic methodologies can be applied to this compound to yield various functionalized thiazoles. For instance, Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, can be used to produce esters. masterorganicchemistry.comyoutube.commasterorganicchemistry.com Similarly, the carboxylic acid can be converted into amides through reactions with amines, often involving an initial conversion to a more reactive species like an acid chloride. google.comwhiterose.ac.uk

Research has demonstrated the successful synthesis of several such derivatives. The conversion of related intermediates into esters and amides highlights the utility of the this compound core in generating a library of heterocyclic compounds. sci-hub.se

| Derivative Name | Precursor/Intermediate | Synthetic Transformation | Reference |

|---|---|---|---|

| Ethyl 5-Nitrothiazole-2-carboxylate | Ethyl 5-Nitrothiazole-2-carboximidate | Hydrolysis | sci-hub.se |

| Ethyl 5-Nitrothiazole-2-carboximidate | 5-Nitrothiazole-2-carbonitrile | Treatment with sodium ethoxide in ethanol | sci-hub.se |

| 5-Nitrothiazole-2-carboxamide (and derivatives) | This compound | Amide formation (general method) | google.comwhiterose.ac.uk |

Role as a Precursor for Azo Dyes and Pigments

The synthesis of azo dyes, a major class of synthetic colorants, typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. In the context of the 5-nitrothiazole (B1205993) scaffold, the key intermediate for producing azo dyes is 2-amino-5-nitrothiazole (B118965). nih.govgoogle.comscispace.com

Numerous studies detail the process where 2-amino-5-nitrothiazole is treated with a diazotizing agent, such as sodium nitrite in a strong acid like sulfuric acid, to form a stable diazonium salt. nih.govgoogle.com This diazonium salt is then reacted with various coupling components (e.g., anilines, naphthols) to generate a wide array of azo dyes with colors ranging from violet and reddish-blue to blue-green. nih.govgoogle.com These dyes have found applications in coloring textiles like cellulose (B213188) acetate. google.com

While this compound is not the direct precursor for diazotization, its role as an intermediate is plausible through its conversion to 2-amino-5-nitrothiazole. Synthetic routes such as the Curtius or Hofmann rearrangement, which transform carboxylic acid derivatives (like amides) into amines, could provide a pathway from the carboxylic acid to the essential amino group required for azo dye synthesis. ias.ac.in Therefore, this compound serves as a potential precursor to the direct starting material for this class of dyes.

Contribution to the Development of Novel Chemical Entities

The 5-nitrothiazole framework is a recognized scaffold in medicinal chemistry, and derivatives of this compound have been investigated for their potential biological activities. The synthesis of new chemical entities based on this core structure is an active area of research aimed at discovering novel therapeutic agents. nih.govnih.gov

A study involving derivatives of this compound and the corresponding 2-carboxaldehyde evaluated a series of new compounds for a range of biological effects. The synthesized molecules were tested for antimalarial, antischistosomal, antibacterial, and antifungal properties, demonstrating the broad potential of this chemical class in drug discovery. sci-hub.se

Furthermore, the broader class of 2-aminothiazole derivatives, which are closely related to and can be derived from this compound, has shown significant promise. Analogues of the drug Nitazoxanide (B1678950), which contains a 2-amino-5-nitrothiazole moiety, have been synthesized and tested as antibacterial and antiparasitic agents. nih.gov Other research has focused on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives as potential anti-tumor drugs. nih.gov Semicarbazones derived from 2-amino-5-nitrothiazole have also been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterase (ChE). nih.gov

| Compound Class/Derivative | Investigated Biological Activity | Reference |

|---|---|---|

| Derivatives of this compound | Antimalarial, Antischistosomal, Antibacterial, Antifungal | sci-hub.se |

| 2-Amino-5-nitrothiazole amide analogues | Antibacterial, Antiparasitic (e.g., Nitazoxanide analogues) | nih.gov |

| 2-Amino-5-nitrothiazole semicarbazones | Monoamine oxidase (MAO) and Cholinesterase (ChE) inhibition | nih.gov |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Antiproliferative / Anti-tumor | nih.gov |

| 2-Amino-5-nitrothiazole | Antihistomonad (Veterinary) | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-nitrothiazole-2-carbonitrile |

| Ethyl 5-Nitrothiazole-2-carboxylate |

| Ethyl 5-Nitrothiazole-2-carboximidate |

| 5-Nitrothiazole-2-carboxamide |

| 2-amino-5-nitrothiazole |

| Nitazoxanide |

| 2-amino-thiazole-5-carboxylic acid phenylamide |

Advanced Research Methodologies and Computational Studies on 5 Nitrothiazole 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic structure of nitrothiazole-containing compounds. nih.gov These computational methods allow for the optimization of molecular geometries and the prediction of various chemical properties. researchgate.net

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical stability and reactivity. niscpr.res.inresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. niscpr.res.in For instance, in a study of 3,5-dimethyl-2,6-diphenylpyridine and its derivatives, the compound with the smallest energy gap exhibited the lowest hardness and highest softness, indicating greater reactivity. niscpr.res.in

These calculations also provide other global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical potential, and chemical hardness. researchgate.netniscpr.res.in Such parameters are vital for understanding the tendency of a molecule to donate or accept electrons, which is fundamental to its chemical behavior and potential interactions with other molecules. researchgate.net

Molecular Docking and Simulation for Ligand-Target Interactions

Molecular docking and simulation are powerful computational techniques used to predict and analyze the binding of a ligand, such as a derivative of 5-nitrothiazole-2-carboxylic acid, to the active site of a biological target, typically a protein. nih.govresearchgate.net This approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For example, in the context of developing inhibitors for the SARS-CoV-2 main protease (Mpro), molecular docking studies were performed on a series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives. nih.gov These studies revealed that the compounds could fit within the Mpro active site, forming key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues like Cys145 and His163, which are part of the catalytic dyad. semanticscholar.org The binding affinity, often expressed as a docking score, helps in ranking the potential efficacy of the designed compounds. nih.gov

Molecular dynamics (MD) simulations further enhance these studies by providing insights into the stability of the ligand-protein complex over time. nih.gov An MD simulation of a promising N-(5-nitrothiazol-2-yl)-carboxamido derivative showed significant stability within the Mpro binding pocket for a substantial duration of the simulation. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This predictive tool is valuable in drug design for forecasting the activity of novel compounds even before they are synthesized. sciforum.net

QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, steric, etc.) of a set of compounds with their experimentally determined biological activity. nih.gov For instance, a QSAR study on 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as potential antithrombotic agents found a strong correlation between the antithrombotic activity and electronic parameters. nih.gov This suggests that the electronic properties of the molecules are the primary drivers of their biological function in this specific context.

The predictive power of a QSAR model is rigorously validated to ensure its reliability. sciforum.net A well-validated QSAR model can be a time- and cost-effective tool in the early stages of drug discovery, helping to prioritize the synthesis and testing of the most promising candidates. nih.govsciforum.net

Advanced Spectroscopic and Spectrometric Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation and characterization of this compound and its derivatives rely heavily on a suite of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For example, the presence of a nitro group (NO₂), a carboxylic acid group (COOH), and the thiazole (B1198619) ring would give rise to characteristic absorption bands in the IR spectrum.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio of the molecular ion.

These techniques, often used in combination, are indispensable for confirming the identity and purity of synthesized compounds.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. In the context of this compound and its derivatives, these methods are crucial for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. avantorsciences.com A compound is considered pure if it shows a single major peak in the chromatogram. HPLC can be used to determine the percentage purity of a sample by comparing the area of the main peak to the total area of all peaks. avantorsciences.com For instance, the purity of 2-amino-5-nitrothiazole (B118965) has been determined to be ≥98.0% by HPLC. avantorsciences.com

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic method often used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of reactants and the appearance of products, thereby determining when the reaction is complete.

Future Perspectives and Emerging Research Avenues for 5 Nitrothiazole 2 Carboxylic Acid

Design and Synthesis of Novel Analogs with Refined Biological Target Specificity

The development of novel analogs of 5-Nitrothiazole-2-carboxylic acid is a cornerstone of future research, aiming to enhance therapeutic efficacy while minimizing off-target effects. A key strategy involves the structural optimization of the core molecule. For instance, researchers have designed and synthesized a series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives based on the structural optimization of known inhibitors of the SARS-CoV Mpro co-crystallized WR1 inhibitor. nih.gov This approach led to the identification of compounds with promising anti-SARS-CoV-2 activity. nih.gov

Another avenue of exploration is the synthesis of derivatives with dual inhibitory functions. A study on 2-amino-5-nitrothiazole (B118965) derived semicarbazones revealed that these compounds could act as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), suggesting their potential in the development of anti-neurodegenerative agents. nih.gov The design of such multi-target-directed ligands is a growing area of interest, as it may offer a more comprehensive therapeutic approach to complex diseases. nih.gov

Furthermore, the synthesis of amide analogues has been shown to be a viable route for creating derivatives with improved activity. A library of 2-amino-5-nitrothiazole amide analogues of Nitazoxanide (B1678950) was synthesized and tested for their ability to suppress the growth of various bacteria. nih.gov This research demonstrated that modifications to the "head group" of the molecule can lead to analogs with equipotent or even enhanced activity compared to the parent compound. nih.gov

The following table summarizes key findings from studies on novel analogs of this compound:

| Derivative Class | Biological Target(s) | Key Findings |

| N-(5-nitrothiazol-2-yl)-carboxamido derivatives | SARS-CoV-2 Main Protease | Identification of compounds with promising anti-SARS-CoV-2 activity. nih.gov |

| 2-amino-5-nitrothiazole derived semicarbazones | Monoamine Oxidase (MAO) and Cholinesterase (ChE) | Discovery of dual inhibitors with potential for treating neurodegenerative diseases. nih.gov |

| 2-amino-5-nitrothiazole amide analogues | Pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) | Head group modifications led to analogs with improved antibacterial activity. nih.gov |

In-depth Elucidation of Underexplored Mechanistic Pathways

A deeper understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their future development. A primary mechanism of action for nitroheterocyclic compounds is the reduction of the nitro group, a process often mediated by nitroreductases in target organisms. researchgate.net This reduction leads to the formation of reactive intermediates that can induce cellular damage. For example, the antiparasitic activity of a series of 5-nitrothiazoles against Trypanosoma brucei was found to be dependent on the expression of a type I nitroreductase by the parasite. researchgate.netnih.gov

However, the full spectrum of mechanistic pathways remains to be elucidated. Future research should focus on identifying the specific cellular targets of the reactive intermediates generated from this compound. This includes investigating potential interactions with DNA, proteins, and other macromolecules, which could lead to a variety of cellular responses, including apoptosis and inhibition of key metabolic pathways.

Kinetic studies can provide valuable insights into the mode of inhibition of these compounds. For instance, kinetic analysis of 2-amino-5-nitrothiazole derived semicarbazones revealed competitive and reversible inhibition of MAO-B and mixed-type inhibition of AChE and BuChE. nih.gov Such studies are essential for understanding the precise nature of the interaction between the compound and its target enzyme.

Integration of Computational and Synthetic Approaches for Preclinical Lead Identification

The synergy between computational modeling and synthetic chemistry offers a powerful paradigm for accelerating the discovery of new drug candidates. Molecular docking studies, for example, can predict the binding modes of novel compounds within the active sites of their biological targets. This was demonstrated in a study where docking simulations of 2-amino-5-nitrothiazole derived semicarbazones showed that they were well-accommodated within the active sites of MAO-B and cholinesterases through stable hydrogen bonding and hydrophobic interactions. nih.gov

Building on this, a combination of ligand-based design, synthesis, and computational analysis has been successfully employed to develop novel inhibitors of the SARS-CoV-2 main protease from N-(5-nitrothiazol-2-yl)-carboxamido derivatives. nih.gov This integrated approach, which also included molecular dynamics simulations and MM-GBSA calculations, allowed for the rational design and evaluation of compounds with potent antiviral activity. nih.gov

The use of in silico ADME (Absorption, Distribution, Metabolism, and Excretion) parameter estimation can further refine the lead identification process by predicting the pharmacological properties of synthesized compounds. nih.gov This allows for the early identification of candidates with favorable drug-like characteristics, saving time and resources in the preclinical development phase.

Molecular Level Studies on Resistance Development and Mitigation Strategies

The emergence of drug resistance is a significant challenge in the treatment of infectious diseases. Understanding the molecular mechanisms by which pathogens develop resistance to this compound and its derivatives is therefore of paramount importance. Resistance to nitroheterocyclic drugs, such as nitroimidazoles, is often associated with a decrease in the activity of the enzymes responsible for reducing the nitro group. nih.gov

In some bacteria, resistance is conferred by the presence of specific genes, known as nim genes, which encode for reductases that convert the nitro group of the drug into a non-bactericidal amine. nih.gov This prevents the accumulation of the toxic nitro radical that is responsible for the drug's antimicrobial activity. nih.gov

Future research should focus on identifying and characterizing the specific resistance mechanisms that may arise in response to treatment with 5-nitrothiazole-based compounds. This could involve genomic and proteomic studies of resistant strains to identify mutations in nitroreductase genes or the upregulation of efflux pumps.

Strategies to mitigate resistance could include the development of combination therapies, where this compound derivatives are co-administered with other antimicrobial agents that have different mechanisms of action. Another approach could be the design of novel analogs that are less susceptible to known resistance mechanisms.

Sustainable and Scalable Synthetic Processes for Research Applications

The development of environmentally friendly and efficient synthetic methods is a critical aspect of modern pharmaceutical research. The principles of green chemistry, such as the use of renewable resources, non-toxic solvents, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of heterocyclic compounds. airo.co.in

Future research in this area should focus on developing sustainable and scalable synthetic routes for the production of this compound and its derivatives. This will not only reduce the environmental impact of the research and development process but also ensure that these promising compounds can be produced in sufficient quantities for preclinical and potentially clinical studies. The use of nitro compounds as versatile building blocks in multi-stage one-pot processes is a promising strategy for sustainable pharmaceutical-oriented organic synthesis. frontiersin.org

Q & A

Q. What are the standard synthetic routes for 5-Nitrothiazole-2-carboxylic acid, and how are yields optimized?

The compound is typically synthesized via multi-step protocols. For example, a five-step synthesis starting from thiazole derivatives achieved an overall yield of 17.5%, with intermediates purified via column chromatography and characterized by MS, NMR, NMR, and elemental analysis . Advanced routes include one-pot methods using CuCN and tert-butyl nitrite (t-BuONO) to streamline amide formation, reducing purification steps . Yield optimization often involves adjusting stoichiometry, reaction time, and catalysts (e.g., coupling agents like HATU in DMF for carboxamide derivatives) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : and NMR resolve structural features (e.g., nitro group position, carboxylic acid protons) .

- Elemental Analysis : Validates purity and stoichiometry .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm) . Advanced studies may employ X-ray crystallography to confirm crystal packing and hydrogen-bonding interactions, as seen in related nitrothiazole derivatives .

Q. How should this compound be handled to ensure safety and stability?

- Storage : Keep in a ventilated, dry area away from oxidizers (e.g., peroxides, nitrates) to prevent hazardous reactions .

- Personal Protective Equipment (PPE) : Use impermeable gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised during powder handling .

- Disposal : Follow federal/state regulations for chemical waste, avoiding environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses?

Low yields (e.g., 17.5% over five steps) often arise from side reactions or unstable intermediates. Strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., CuCN) improve nitration efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro intermediates .

- Temperature Control : Low-temperature steps (0–5°C) stabilize reactive intermediates like acyl chlorides .

- Coupling Agents : HATU or EDCI improves amide bond formation efficiency, reducing reaction time .

Q. What structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

SAR studies reveal:

- Nitro Group Position : The 5-nitro substitution on the thiazole ring enhances electron-withdrawing effects, critical for binding to enzymatic targets (e.g., pyruvate:ferredoxin oxidoreductase in anaerobic pathogens) .

- Carboxylic Acid Functionalization : Conversion to amides or esters modulates bioavailability. For example, N-(4-phenylthiazol-2-yl) derivatives exhibit improved antibacterial activity .

- Heterocyclic Modifications : Adding pyridyl or fluorophenyl groups alters lipophilicity and target affinity .

Q. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?

X-ray studies of analogs (e.g., N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide) show:

- Hydrogen Bonding : N–H···N and C–H···O bonds form centrosymmetric dimers, stabilizing crystal lattices .

- π-π Stacking : Aromatic rings (e.g., thiazole and benzene) align parallel, enhancing thermal stability . These interactions inform co-crystal engineering for solubility enhancement.

Q. What mechanistic insights explain the reactivity of this compound under acidic or basic conditions?

- Acidic Conditions : Protonation of the carboxylic acid group increases electrophilicity, facilitating nucleophilic attacks (e.g., esterification).

- Basic Conditions : Deprotonation generates a carboxylate anion, promoting SNAr (nucleophilic aromatic substitution) at the nitro-substituted position . Stability studies indicate decomposition risks under prolonged storage, necessitating fresh preparation for sensitive reactions .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

- Reproducibility Checks : Validate protocols using high-purity reagents and standardized equipment (e.g., anhydrous solvents, inert atmosphere).

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations) .

- Peer Review : Publish detailed experimental logs in supplementary materials to aid replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.